1-(3,5-Dimethoxyphenyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea
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Overview
Description
3-(3,5-DIMETHOXYPHENYL)-1-[2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHOXYPHENYL)-1-[2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]UREA typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Methoxylation: The methoxy groups on the phenyl ring can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the urea or piperazine moieties.
Substitution: The phenyl and piperazine rings may undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(3,5-DIMETHOXYPHENYL)-1-[2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]UREA may have various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHOXYPHENYL)-1-[2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]UREA would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-DIMETHOXYPHENYL)-1-[2-(4-METHYLPIPERAZIN-1-YL)ETHYL]UREA
- 3-(3,5-DIMETHOXYPHENYL)-1-[2-(4-ETHYLPIPERAZIN-1-YL)ETHYL]UREA
Uniqueness
The uniqueness of 3-(3,5-DIMETHOXYPHENYL)-1-[2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]UREA may lie in its specific substitution pattern and the resulting pharmacological properties. Comparative studies with similar compounds would highlight differences in activity, potency, and selectivity.
Properties
Molecular Formula |
C21H28N4O3 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
InChI |
InChI=1S/C21H28N4O3/c1-27-19-14-17(15-20(16-19)28-2)23-21(26)22-8-9-24-10-12-25(13-11-24)18-6-4-3-5-7-18/h3-7,14-16H,8-13H2,1-2H3,(H2,22,23,26) |
InChI Key |
WXIIRVSFWNSEPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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